2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10137875
InChI: InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-23(31)19-6-4-5-7-20(19)24/h4-13H,1-3H3,(H,25,27)(H,26,31)
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C
Molecular Formula: C23H21FN6O
Molecular Weight: 416.5 g/mol

2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

CAS No.:

Cat. No.: VC10137875

Molecular Formula: C23H21FN6O

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide -

Specification

Molecular Formula C23H21FN6O
Molecular Weight 416.5 g/mol
IUPAC Name 2-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Standard InChI InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-23(31)19-6-4-5-7-20(19)24/h4-13H,1-3H3,(H,25,27)(H,26,31)
Standard InChI Key UHUNXSJRHJLJEJ-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C

Introduction

2-Fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with a molecular formula of C23H21FN6O and a molecular weight of 416.5 g/mol . This compound features a fluorine atom, a pyrazole ring, and a pyridazine moiety, which contribute to its unique structural and functional properties. The presence of trimethyl groups on the pyrazole ring enhances its lipophilicity, potentially influencing its bioavailability and biological activity.

Structural Features and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensations. Common reagents used in such reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature, solvent choice, and pH, are crucial for optimizing yields and purity.

ReagentRole in SynthesisReaction Conditions
Hydrogen PeroxideOxidation AgentControlled Temperature
Sodium BorohydrideReduction AgentInert Atmosphere
Amines/ThiolsNucleophilespH Control

Biological Activity and Potential Applications

2-Fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibits significant biological activity, particularly as a potential therapeutic agent. Its mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, which can modulate their activity. This interaction may lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis. The compound is being explored for its potential use in treating various diseases, including cancer and inflammatory conditions.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide. These include:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-N-(4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamideContains a pyrazole ring without trimethyl groupsLower lipophilicity compared to the trimethylated version
4-Fluoro-N-[2-(1H-Pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amineFeatures a benzothiazole instead of a benzamideDifferent pharmacological properties due to distinct heterocyclic structure
Substituted 6-(1H-Pyrazol-1-yl)pyrimidin-4-aminesContains a pyrimidine ring instead of pyridazinePotentially different therapeutic targets due to varied ring structure

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